2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid
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Overview
Description
2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a furochromene core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps:
Formation of the Furochromene Core: The initial step involves the synthesis of the furochromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is unique due to its furochromene core, which imparts distinct chemical and biological properties. Its structural complexity and the presence of multiple functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20BrNO6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C24H20BrNO6/c1-3-19(23(28)29)26-22(27)9-16-12(2)15-8-17-18(13-4-6-14(25)7-5-13)11-31-20(17)10-21(15)32-24(16)30/h4-8,10-11,19H,3,9H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
PGHHRZUDMKIHKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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